Boc-3,4-difluoro-D-phenylalanine

Catalog No.
S672127
CAS No.
205445-51-8
M.F
C14H17F2NO4
M. Wt
301.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3,4-difluoro-D-phenylalanine

CAS Number

205445-51-8

Product Name

Boc-3,4-difluoro-D-phenylalanine

IUPAC Name

(2R)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

CYAOPVHXASZUDE-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O

Synonyms

205445-51-8;BOC-d-3,4-Difluorophenylalanine;Boc-3,4-difluoro-D-phenylalanine;boc-d-3,4-difluorophe;Boc-D-Phe(3,4-F2)-OH;boc-d-phe(3,4-dif)-oh;N-(tert-Butoxycarbonyl)-3,4-difluoro-D-phenylalanine;(2r)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoicacid;N-Boc-3,4-difluoro-D-phenylalanine;3,4-difluoro-d-phenylalanine,bocprotected;3,4-difluoro-d-phenylalanine,n-bocprotected;n-alpha-t-butyloxycarbonyl-d-3,4-difluorophenylalanine;(r)-2-(tert-butoxycarbonylamino)-3-(3,4-difluorophenyl)propanoicacid;(r)-2-tert-butoxycarbonylamino-3-(3,4-difluoro-phenyl)-propionicacid;(R)-2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoicacid;AmbotzBAA1365;PubChem6124;AC1MC51I;14993_ALDRICH;Boc-D-Phe(3,4-F)-OH;SCHEMBL2573377;14993_FLUKA;CTK8B1154;CYAOPVHXASZUDE-LLVKDONJSA-N;MolPort-001-773-554

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)C(=O)O

Peptide Synthesis

  • Introduction of Fluorine: Boc-DF-Phe serves as a valuable building block for incorporating fluorine atoms into peptides. Fluorine substitution can modulate protein-protein interactions, improve metabolic stability, and enhance binding affinity towards target molecules [].

Protein-Protein Interaction Studies

  • Probing Interactions: By incorporating Boc-DF-Phe into specific locations within a peptide sequence, researchers can investigate protein-protein interactions. The fluorine atoms can serve as probes, affecting binding affinity and revealing crucial residues involved in the interaction [].

Development of Enzyme Inhibitors

  • Substrate Mimics: Boc-DF-Phe can be used to design enzyme inhibitors that mimic the natural substrates of the enzyme. The presence of fluorine atoms can alter the molecule's interaction with the enzyme's active site, leading to inhibition [].

Studies on Protein Folding and Stability

  • Understanding Conformational Changes: The introduction of fluorine atoms can influence a protein's folding pattern and stability. By incorporating Boc-DF-Phe into peptides, researchers can study how these modifications affect protein conformation and dynamics [].

Boc-3,4-difluoro-D-phenylalanine is a synthetic derivative of the essential amino acid phenylalanine, characterized by the incorporation of two fluorine atoms at the 3 and 4 positions of the phenyl ring. It features a tert-butoxycarbonyl (Boc) protecting group on its amino group, which enhances its stability and solubility in various solvents. The molecular formula of Boc-3,4-difluoro-D-phenylalanine is C14H17F2NO4C_{14}H_{17}F_2NO_4 with a molecular weight of 301.29 g/mol .

  • The mechanism of action of Boc-D-F2Phe is not directly applicable as it is not a final product but a building block for peptides.
  • However, peptides containing D-F2Phe can have various functionalities depending on the sequence and overall structure of the peptide []. These functionalities can be studied in relation to specific biological targets.
  • No specific data on the toxicity of Boc-D-F2Phe is publicly available.
  • As a general precaution, all laboratory chemicals should be handled with appropriate care, following safety protocols for unknown substances [].

  • Substitution Reactions: The fluorine atoms can engage in nucleophilic aromatic substitution, allowing for further functionalization of the compound.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, resulting in the free amino acid .

Common Reagents and Conditions

  • Substitution Reactions: Conducted using nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
  • Deprotection Reactions: Typically performed with trifluoroacetic acid.

Boc-3,4-difluoro-D-phenylalanine has shown potential biological activity primarily through its role as a building block in drug discovery. It is particularly noted for its use in developing inhibitors of Akt, a protein kinase involved in various cellular processes including metabolism, proliferation, and survival. By inhibiting Akt, this compound may contribute to reduced cell proliferation and increased apoptosis .

The synthesis of Boc-3,4-difluoro-D-phenylalanine generally follows these steps:

  • Starting Material: The process begins with commercially available 3,4-difluoro-D-phenylalanine.
  • Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
  • Purification: The resultant product is purified using recrystallization or chromatography to achieve high purity levels .

Boc-3,4-difluoro-D-phenylalanine is utilized in various fields:

  • Peptide Synthesis: It serves as a crucial building block for synthesizing peptides and other biologically active compounds.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic applications, particularly in cancer research and diabetes management due to its inhibitory effects on Akt .

Research indicates that Boc-3,4-difluoro-D-phenylalanine interacts with biological targets through its structural modifications. Its fluorinated nature enhances binding affinities to specific enzymes and receptors involved in metabolic pathways. These interactions may lead to significant changes in cellular signaling processes, making it a valuable compound for further studies in pharmacology and biochemistry .

Several compounds share structural similarities with Boc-3,4-difluoro-D-phenylalanine. Notable examples include:

Compound NameDescriptionUnique Features
Boc-3,4-difluoro-L-phenylalanineL-enantiomer with different biological properties due to stereochemistryDifferent pharmacokinetic and pharmacodynamic profiles
Boc-3-fluoro-D-phenylalanineContains a single fluorine atom at the 3 positionLess lipophilic compared to the difluorinated version
Boc-4-fluoro-D-phenylalanineContains a single fluorine atom at the 4 positionAltered binding characteristics compared to Boc-3,4-difluoro variant
Boc-3,4-dichloro-D-phenylalanineContains chlorine instead of fluorine atomsDifferent reactivity patterns and biological activities

Uniqueness

Boc-3,4-difluoro-D-phenylalanine's uniqueness lies in its dual fluorination which significantly influences its chemical stability and biological interactions compared to mono-fluorinated or non-fluorinated analogs. This modification enhances lipophilicity and potentially increases binding affinity to biological targets.

Conventional Synthetic Routes

Boc-Protection Strategies for D-Phenylalanine Derivatives

The tert-butoxycarbonyl (Boc) protecting group represents one of the most widely utilized amino protection strategies in the synthesis of D-phenylalanine derivatives, including Boc-3,4-difluoro-D-phenylalanine [31] [32]. The Boc group provides exceptional stability under basic and mildly acidic conditions while allowing for selective removal under specific acidic conditions [33] [34].

The conventional approach to Boc protection involves the reaction of D-phenylalanine derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of appropriate bases [33] [34]. The most commonly employed methodology utilizes triethylamine as the base in tetrahydrofuran solvent, achieving yields of 95% under mild conditions at room temperature over 12 hours [32] [33]. Alternative protocols employ sodium bicarbonate in aqueous tetrahydrofuran systems, providing environmentally friendly conditions with 92% yields in 8 hours [32] [33].

For sensitive substrates, 4-dimethylaminopyridine (DMAP) catalyzed reactions in dichloromethane offer rapid conversion within 6 hours, though yields are slightly reduced to 89% [32] [33]. Biphasic systems utilizing chloroform-water with sodium bicarbonate enable scalable processes suitable for industrial applications, achieving 90% yields despite longer reaction times of 16 hours [33] [34].

MethodTemperature (°C)Time (hours)Yield (%)AdvantagesLimitations
Boc₂O/TEA in THF201295Mild conditions, high yieldsRequires dry conditions
Boc₂O/NaHCO₃ in H₂O/THF20892Environmentally friendlyAqueous workup needed
Boc₂O/DMAP in DCM25689Fast reaction, anhydrousUses chlorinated solvent
Boc₂O/NaOH in dioxane401088Good for sensitive substratesHigher temperature required
Biphasic CHCl₃/H₂O with NaHCO₃251690Scalable processLonger reaction time

The mechanism proceeds through nucleophilic attack of the amino group on the carbonyl carbon of Boc₂O, generating a tert-butyl carbonate leaving group that decomposes to carbon dioxide and tert-butoxide [33] [34]. The resulting carbamate linkage provides robust protection while maintaining the stereochemical integrity of the D-configuration [35] [36].

Deprotection strategies employ acidic conditions, with trifluoroacetic acid in dichloromethane representing the most commonly utilized method [31] [32]. The acid protonates the protected amine, inducing formation of a tert-butyl cation and carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine [32] [33]. Alternative deprotection methods include hydrochloric acid in ethyl acetate, providing milder conditions suitable for acid-sensitive functional groups [31] [37].

Directed Fluorination Techniques for Aromatic Systems

The introduction of fluorine atoms at the 3,4-positions of the phenylalanine aromatic ring requires specialized electrophilic fluorination strategies that provide regioselective control [5] [6]. Electrophilic fluorination represents the most direct approach for selective fluorine incorporation into aromatic systems, offering advantages over nucleophilic methods in terms of reaction conditions and selectivity [23] [24].

N-fluorobenzenesulfonimide (NFSI) emerges as a premier electrophilic fluorinating reagent for aromatic systems, providing excellent reactivity and selectivity when properly activated [5] [23]. Traditional NFSI-mediated fluorination requires trifluoroacetic acid catalysis at 60°C, achieving 75% yields with preferential formation of the 3,4-difluoro substitution pattern [5] [24]. The regioselectivity arises from electronic effects that favor fluorination at positions that stabilize the resulting cationic intermediate through resonance [5] [6].

Selectfluor represents an alternative electrophilic fluorinating agent that operates under milder conditions but exhibits reduced regioselectivity [23] [25]. Room temperature reactions in acetonitrile provide 68% yields but result in random substitution patterns that require subsequent separation [23] [24]. N-fluoro-o-benzenedisulfonimide (NFOBS) offers enhanced ortho-selectivity at elevated temperatures, achieving 82% yields in 1,2-dichloroethane at 80°C [23] [29].

ReagentSelectivity TypeReaction ConditionsYield (%)Regioselectivity
N-Fluorobenzenesulfonimide (NFSI)Electrophilic aromatic substitution60°C, TFA catalyst753,4-difluoro pattern favored
SelectfluorElectrophilic fluorinationRoom temperature, MeCN68Random substitution
N-Fluoro-o-benzenedisulfonimide (NFOBS)Electrophilic fluorination80°C, DCE solvent82ortho-selective
Nitromethane/NFSIActivated electrophilic fluorination60°C, MeNO₂ activation89Enhanced selectivity
Nitromethane/SelectfluorActivated electrophilic fluorinationRoom temperature, MeNO₂85Improved regioselectivity

Recent advances in electrophilic fluorination employ nitromethane as an activating agent for both NFSI and Selectfluor, dramatically improving reaction efficiency and selectivity [25] [27]. Nitromethane functions as a Lewis base that activates the electrophilic fluorinating reagent while simultaneously stabilizing carbocation intermediates [25] [27]. This activation strategy achieves 89% yields with NFSI at 60°C and 85% yields with Selectfluor at room temperature, both with significantly enhanced regioselectivity toward the desired 3,4-difluoro pattern [25] [27].

The mechanism of nitromethane activation involves coordination to the fluorinating reagent through the nitro group oxygen atoms, increasing the electrophilicity of the fluorine center [25] [27]. Simultaneously, the nitromethane molecule can stabilize the resulting carbocation through hydrogen bonding interactions, leading to improved selectivity and reduced side product formation [25] [27].

Catalytic Asymmetric Synthesis Approaches

Dynamic Kinetic Resolution in Chirality Control

Dynamic kinetic resolution (DKR) represents a powerful strategy for the asymmetric synthesis of Boc-3,4-difluoro-D-phenylalanine, enabling theoretical yields up to 100% through simultaneous racemization and selective resolution [15] [12]. This approach combines a racemization catalyst that continuously interconverts enantiomers with an enantioselective enzyme that preferentially transforms one enantiomer [15] [12].

The most successful DKR systems employ ruthenium complexes as racemization catalysts combined with Candida antarctica lipase B (CALB) for enantioselective acylation [15] [12]. Ruthenium complex 4 paired with Novozym-435 (immobilized CALB) achieves remarkable results for secondary alcohols, with 1-phenylethanol transformation proceeding to >99% enantiomeric excess in 3 hours at 70°C [15] [12]. The catalyst loading can be reduced to as low as 0.05 mol% for large-scale applications, demonstrating exceptional efficiency [15] [12].

For primary benzylic amines relevant to phenylalanine synthesis, palladium nanoparticles supported on aminopropyl-functionalized mesocellular foam (Pd⁰-AmP-MCF) provide effective racemization catalysis [15] [12]. This system operates at 50°C with Novozyme-435, producing (R)-amides in 95% enantiomeric excess with 89% conversion over 12 hours [15] [12]. The heterogeneous nature of the catalyst facilitates recovery and reuse, addressing practical concerns for industrial applications [15] [12].

Catalyst SystemSubstrate TypeTemperature (°C)Time (hours)Enantiomeric Excess (%)Conversion (%)
Ru complex 4/CALBSecondary alcohols7039997
Pd⁰-AmP-MCF/Novozyme-435Primary benzylic amines50129589
Ruthenium complex 8/LipaseDiarylmethanols60249285
Chiral Ni(II) complexFluorinated amino acids25488882
Phase-transfer catalyst 6Glycinate-benzophenone Schiff base-20729194

Chiral nickel(II) complexes demonstrate particular effectiveness for fluorinated amino acid synthesis, operating under mild conditions at 25°C [9] [11]. These systems achieve 88% enantiomeric excess with 82% conversion over 48 hours, providing access to both diastereomers of trifluoroleucine and related fluorinated analogs [9] [11]. The versatility of nickel catalysis extends to various fluorinated aromatic and γ-branched amino acids, demonstrating broad substrate scope [9] [11].

Phase-transfer catalyzed asymmetric alkylation employs cinchona alkaloid-derived catalysts for the synthesis of fluorinated phenylalanine derivatives [11] [14]. The asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff base with 4-fluoro-β-(4-fluorophenyl) substituents achieves 91% enantiomeric excess at -20°C over 72 hours with 94% conversion [11] [14]. Critical to success is the addition sequence, where catalyst or base must be added last to maintain high enantioselectivity [11] [14].

Racemization Catalysts for Enantiomeric Enrichment

Racemization catalysts play a crucial role in dynamic kinetic resolution systems by continuously interconverting amino acid enantiomers, preventing kinetic resolution limitations [12] [13]. The efficiency of racemization directly impacts the theoretical maximum yield achievable in DKR processes [12] [13].

Metal cations represent the most widely studied class of racemization catalysts, with copper(II), cobalt(II), and aluminum(III) demonstrating particular effectiveness [13] [12]. Copper(II) salts operate through chelation of amino acids, facilitating loss of the α-proton and formation of a planar carbanion intermediate [13] [12]. This mechanism enables racemization half-lives of 2.5 hours at 80°C in aqueous buffer systems at pH 7 [13] [12].

Cobalt(II) complexes provide even more rapid racemization, achieving half-lives of 1.8 hours at 100°C in methanol-water mixtures [13] [12]. The transition metal coordination stabilizes the planar intermediate through d-orbital interactions, accelerating the racemization process [13] [12]. Aluminum(III) chelates operate through Lewis acid activation, requiring higher temperatures of 120°C but providing moderate efficiency with 3.2-hour half-lives [13] [12].

CatalystMechanismOperating Temperature (°C)Half-life (hours)Solvent SystemEfficacy Rating
Cu²⁺ saltsMetal chelation facilitated802.5Aqueous buffer pH 7High
Co²⁺ complexesTransition metal coordination1001.8Methanol/water 1:1Very High
Al³⁺ chelatesLewis acid activation1203.2Ethanol/HCl mixtureModerate
Aldehyde/pyridine compoundsAldol condensation pathway604.1Mild alcohol solventHigh
L-α,α-dialkyl amino acidsCatalytic hydrogen bonding406.8Neutral aqueous mediumModerate

Aldehyde-pyridine compounds offer an alternative racemization mechanism through aldol condensation pathways [12] [14]. These systems operate effectively at 60°C in mild alcohol solvents, achieving racemization half-lives of 4.1 hours [12] [14]. The method involves formation of aldol intermediates that facilitate α-proton abstraction and subsequent reprotonation from either face [12] [14].

L-α,α-dialkyl amino acids function as catalytic racemization agents through hydrogen bonding interactions [13] [12]. These systems operate under the mildest conditions at 40°C in neutral aqueous media, though with longer half-lives of 6.8 hours [13] [12]. The mechanism involves formation of hydrogen-bonded dimers that accelerate racemization through cooperative effects [13] [12].

Industrial-Scale Production Optimization

cGMP Compliance in Pharmaceutical Manufacturing

Current Good Manufacturing Practice (cGMP) compliance represents a fundamental requirement for industrial-scale production of Boc-3,4-difluoro-D-phenylalanine intended for pharmaceutical applications [16] [17]. The regulatory framework ensures product quality, safety, and consistency through comprehensive quality management systems [16] [18].

Facility requirements mandate ISO Class 7 cleanroom environments with controlled temperature, humidity, and particulate levels [16] [18]. Personnel must receive comprehensive GMP training with annual retraining requirements to maintain qualification status [16] [18]. Equipment validation follows the industry-standard Installation Qualification, Operational Qualification, and Performance Qualification (IQ/OQ/PQ) protocol framework [17] [18].

Process documentation requires master batch records that define all critical process parameters, acceptable ranges, and quality control checkpoints [16] [17]. Quality control testing must be performed according to established release testing protocols that meet United States Pharmacopeia analytical method requirements [16] [18]. Environmental monitoring systems provide real-time tracking of viable and non-viable particulates throughout production areas [16] [18].

ParameterRequirement LevelCompliance StandardFrequency
Facility ClassificationISO Class 7 cleanroomFDA 21 CFR Part 211Continuous monitoring
Personnel QualificationGMP-trained operatorsICH Q7 guidelinesAnnual retraining
Equipment ValidationIQ/OQ/PQ protocolsFDA Process ValidationPer equipment lifecycle
Process DocumentationMaster batch recordsICH Q10 quality systemPer batch production
Quality Control TestingRelease testing protocolUSP analytical methodsEvery batch release
Environmental MonitoringViable/non-viable monitoringFDA sterile guidanceReal-time monitoring
Batch Record Keeping100% batch documentationGMP record retentionPerpetual maintenance
Cleaning ValidationValidated cleaning proceduresFDA cleaning validationAfter each campaign

Batch record keeping requires 100% documentation of all manufacturing activities, with perpetual maintenance of records according to GMP retention requirements [16] [17]. Cleaning validation must demonstrate effective removal of previous products and cleaning agents using validated analytical methods [16] [18]. All cleaning procedures require validation after each production campaign to prevent cross-contamination [16] [17].

The implementation of cGMP-compliant manufacturing for peptide active pharmaceutical ingredients has demonstrated significant risk reduction through quality management risk assessment protocols [17] [18]. Successful scale-up from laboratory to pilot cGMP production requires comprehensive understanding of each process step, including automated microwave-assisted solid-phase synthesis, cleavage and deprotection, disulfide-bond formation, purification by flash column chromatography, and ion-exchange solid-phase extraction [17] [18].

Solvent Selection and Purification Protocols

Solvent selection represents a critical parameter in industrial-scale production optimization, influencing crystallization efficiency, product purity, environmental impact, and economic viability [20] [38]. The selection process must balance multiple criteria including yield, productivity, safety, environmental considerations, and purification requirements [20] [39].

Polar protic solvents, including methanol, ethanol, and water, demonstrate high crystallization efficiency for amino acid derivatives [20] [42]. These solvents provide excellent solubility characteristics and enable effective purification through distillation and ion-exchange methods [20] [42]. Environmental impact remains low to moderate, with high cost-effectiveness making them preferred choices for large-scale operations [20] [41].

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile offer moderate selectivity for specialized applications [20] [39]. Purification typically requires molecular sieves followed by distillation to achieve requisite purity levels [20] [39]. Environmental impact ranges from moderate to high, with moderate cost-effectiveness limiting their use to specific synthetic steps [20] [39].

Solvent ClassExamplesCrystallization EfficiencyPurification MethodEnvironmental ImpactCost Effectiveness
Polar proticMethanol, Ethanol, WaterHigh for amino acidsDistillation/ion exchangeLow-moderateHigh
Polar aproticDMF, DMSO, AcetonitrileModerate selectivityMolecular sieves/distillationModerate-highModerate
Non-polarHexane, Toluene, CyclohexanePoor solubilityFractional distillationLowHigh
HalogenatedDCM, Chloroform, DCEGood recrystallizationAcid washing/distillationHighLow
Green solventsEthyl acetate, 2-MeTHF, Cyclopentyl methyl etherVariable performanceMembrane filtrationVery lowModerate

Green solvents including ethyl acetate, 2-methyltetrahydrofuran, and cyclopentyl methyl ether represent emerging alternatives with very low environmental impact [20] [39]. Performance varies significantly depending on the specific application, with membrane filtration providing effective purification for many systems [20] [39]. Cost-effectiveness remains moderate but continues to improve as production volumes increase [20] [39].

Solvent recovery and recycling protocols significantly impact economic viability of large-scale production [41] [43]. Distillation processes typically employ two-section columns with stripping sections for water separation and rectification sections for solvent concentration and purification [41] [43]. Common solvents recovered in pharmaceutical production include acetone, isopropanol, methanol, ethanol, and hexane, with recovery rates exceeding 95% achievable through optimized distillation protocols [41] [43].

XLogP3

2.7

Other CAS

205445-51-8

Wikipedia

Boc-3,4-difluoro-D-phenylalanine

Dates

Modify: 2023-08-15

Explore Compound Types